Cas no 2171209-90-6 ((3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)

(3R)-3-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in peptide synthesis. The compound's stereochemistry, with (3R) and (3S) configurations, ensures precise chiral control, making it valuable for constructing complex peptide sequences with high enantiomeric purity. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions without affecting other sensitive moieties. Its hexanoic acid tail enhances solubility in organic solvents, facilitating handling during solid-phase synthesis. This derivative is particularly useful in medicinal chemistry and bioconjugation applications, where controlled amide bond formation and stereochemical integrity are critical. Its stability and compatibility with standard coupling reagents further underscore its utility in synthetic workflows.
(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid structure
2171209-90-6 structure
商品名:(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid
CAS番号:2171209-90-6
MF:C25H30N2O5
メガワット:438.516107082367
CID:6492203
PubChem ID:165765417

(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid
    • 2171209-90-6
    • EN300-1581577
    • (3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
    • インチ: 1S/C25H30N2O5/c1-3-8-17(14-24(29)30)27-23(28)13-16(2)26-25(31)32-15-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,16-17,22H,3,8,13-15H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)/t16-,17+/m0/s1
    • InChIKey: OTVBKSFQASHKJO-DLBZAZTESA-N
    • ほほえんだ: O(C(N[C@@H](C)CC(N[C@@H](CC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 438.21547206g/mol
  • どういたいしつりょう: 438.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 11
  • 複雑さ: 632
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 105Ų

(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1581577-10.0g
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171209-90-6
10g
$14487.0 2023-06-04
Enamine
EN300-1581577-1.0g
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171209-90-6
1g
$3368.0 2023-06-04
Enamine
EN300-1581577-5000mg
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171209-90-6
5000mg
$9769.0 2023-09-24
Enamine
EN300-1581577-10000mg
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171209-90-6
10000mg
$14487.0 2023-09-24
Enamine
EN300-1581577-250mg
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171209-90-6
250mg
$3099.0 2023-09-24
Enamine
EN300-1581577-0.25g
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171209-90-6
0.25g
$3099.0 2023-06-04
Enamine
EN300-1581577-2.5g
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171209-90-6
2.5g
$6602.0 2023-06-04
Enamine
EN300-1581577-1000mg
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171209-90-6
1000mg
$3368.0 2023-09-24
Enamine
EN300-1581577-2500mg
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171209-90-6
2500mg
$6602.0 2023-09-24
Enamine
EN300-1581577-5.0g
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
2171209-90-6
5g
$9769.0 2023-06-04

(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid 関連文献

(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acidに関する追加情報

Introduction to (3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic Acid (CAS No. 2171209-90-6)

(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 2171209-90-6, this molecule represents a complex and sophisticated structure that combines multiple functional groups, making it a promising candidate for various therapeutic applications. The compound's unique stereochemistry, characterized by the presence of both (3R) and (3S) configurations, contributes to its distinct pharmacological properties and potential biological activities.

The structure of (3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid includes a hexanoic acid backbone, which is modified by the presence of an amide group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This combination of functional groups not only enhances the compound's solubility and stability but also provides multiple sites for further chemical modifications. Such structural features are particularly valuable in drug design, where precise control over molecular interactions is crucial for achieving desired biological effects.

In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of (3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid makes it an excellent candidate for studying the impact of molecular handedness on biological activity. Research has shown that enantiomers, even those with similar chemical structures, can exhibit markedly different pharmacological effects. This phenomenon is particularly relevant in the context of central nervous system (CNS) drugs, where stereochemical purity is often critical for efficacy and safety.

The presence of the Fmoc group in the molecule also highlights its potential utility in peptide synthesis and protein modification. Fmoc chemistry is widely used in solid-phase peptide synthesis due to its high efficiency and compatibility with automated synthesis protocols. The Fmoc protecting group allows for selective modification of amino groups, enabling the stepwise assembly of complex peptides. This makes (3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid a valuable intermediate in the synthesis of bioactive peptides and proteins with potential therapeutic applications.

Recent studies have explored the pharmacological properties of derivatives of hexanoic acid amides, including those with fluorenylmethoxycarbonyl protection. These studies have revealed that such compounds can exhibit potent inhibitory effects on various enzymes and receptors involved in inflammatory pathways. For instance, modifications to the hexanoic acid backbone have been shown to enhance binding affinity to targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the production of pro-inflammatory mediators.

The stereochemical configuration of (3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid also plays a critical role in determining its metabolic stability and bioavailability. Research has demonstrated that enantiomeric differences can significantly influence drug metabolism, distribution, and excretion. By carefully designing the stereochemistry of drug candidates, researchers can optimize their pharmacokinetic profiles, leading to improved therapeutic outcomes. This underscores the importance of structural diversity in drug discovery and development.

The fluorenylmethoxycarbonyl (Fmoc) group not only serves as a protective moiety but also contributes to the overall electronic properties of the molecule. Fluorene derivatives are known for their fluorescence characteristics, which make them useful in imaging techniques and biosensors. The incorporation of a fluorene moiety into drug candidates could potentially enhance their detectability in biological systems, facilitating real-time monitoring of drug action and distribution.

In conclusion, (3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid represents a fascinating compound with diverse potential applications in pharmaceutical research. Its unique structural features, including stereochemical complexity and functional group diversity, make it a valuable tool for studying molecular interactions and developing novel therapeutic agents. As research continues to uncover new insights into the pharmacological properties of chiral compounds, molecules like this one are likely to play an increasingly important role in drug discovery and development.

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